molecular formula C12H13NO3 B11044409 (2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid

(2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid

Cat. No.: B11044409
M. Wt: 219.24 g/mol
InChI Key: XLKTTWGSTMQVIL-YRNVUSSQSA-N
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Description

(2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid is an organic compound with a complex structure that includes an acetylamino group, a methylphenyl group, and a prop-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and acetyl chloride.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-methylbenzaldehyde and acetyl chloride in the presence of a base like pyridine.

    Amidation: The intermediate undergoes amidation with ammonia or an amine to introduce the acetylamino group.

    Final Step:

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalytic Processes: The use of catalysts can enhance reaction efficiency and selectivity, making the process more cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The acetylamino and methylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a precursor for the synthesis of bioactive compounds.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, or antimicrobial activities, making them candidates for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique chemical properties make it valuable in the formulation of high-performance materials.

Mechanism of Action

The mechanism by which (2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The acetylamino group can form hydrogen bonds with target molecules, while the methylphenyl group can engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(acetylamino)-3-phenylprop-2-enoic acid: Lacks the methyl group on the phenyl ring.

    (2E)-2-(acetylamino)-3-(4-chlorophenyl)prop-2-enoic acid: Contains a chlorine atom instead of a methyl group.

    (2E)-2-(acetylamino)-3-(4-methoxyphenyl)prop-2-enoic acid: Contains a methoxy group instead of a methyl group.

Uniqueness

(2E)-2-(acetylamino)-3-(4-methylphenyl)prop-2-enoic acid is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its biological activity compared to similar compounds.

By understanding the detailed properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-2-acetamido-3-(4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16)/b11-7+

InChI Key

XLKTTWGSTMQVIL-YRNVUSSQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C

Origin of Product

United States

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